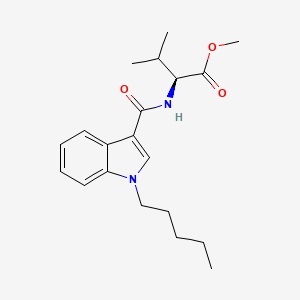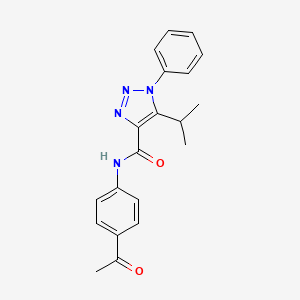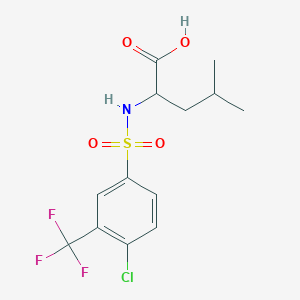
MMB018
Übersicht
Beschreibung
Es enthält die Schlüsselstruktur 1-Pentyl-Indol, die in potenten Agonisten des zentralen Cannabinoidrezeptors gefunden wird . Die physiologischen und toxikologischen Eigenschaften dieser Verbindung sind nicht gut bekannt und sie wird hauptsächlich für forensische und Forschungsanwendungen verwendet .
Wissenschaftliche Forschungsanwendungen
MMB018 is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples . Additionally, it is used in studies investigating the structure-metabolism relationships of synthetic cannabinoids and their interactions with the central cannabinoid receptor .
Wirkmechanismus
Target of Action
The primary target of MMB018 is the central cannabinoid (CB1) receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in several physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound contains the key 1-pentyl-indole structure found in potent agonists of the CB1 receptor, like JWH 018 . As an agonist, this compound binds to the CB1 receptor and activates it, leading to a series of cellular responses .
Biochemical Pathways
Given its similarity to other synthetic cannabinoids, it likely influences the signaling pathways associated with the cb1 receptor .
Pharmacokinetics
It’s known that synthetic cannabinoids generally have high lipid solubility, which allows them to cross the blood-brain barrier and exert their effects on the central nervous system .
Result of Action
Its activation of the cb1 receptor suggests it may have similar effects to other synthetic cannabinoids, which can include psychoactive effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect its stability and activity. Specific studies on the influence of environmental factors on this compound are currently lacking .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MMB018 beinhaltet die Reaktion von 1-Pentyl-1H-Indol-3-Carbonsäure mit L-Valinmethylester. Die Reaktion erfolgt typischerweise in Gegenwart eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan .
Industrielle Produktionsmethoden
Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses beinhalten, wobei die richtige Handhabung und Sicherheitsmaßnahmen aufgrund der potenziellen toxikologischen Eigenschaften der Verbindung zu gewährleisten sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MMB018 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Indolring kann unter starken oxidierenden Bedingungen oxidiert werden.
Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Substitution: Die Pentylgruppe kann durch nukleophile Substitutionsreaktionen durch andere Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Alkylhalogenide in Gegenwart einer starken Base wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu).
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Indolderivate.
Reduktion: Alkoholderivate von this compound.
Substitution: Alkylsubstituierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
This compound wird hauptsächlich in forensischen und Forschungsanwendungen eingesetzt. Es dient als analytischer Referenzstandard zur Identifizierung und Quantifizierung synthetischer Cannabinoide in biologischen Proben . Darüber hinaus wird es in Studien verwendet, die die Struktur-Metabolismus-Beziehungen synthetischer Cannabinoide und deren Wechselwirkungen mit dem zentralen Cannabinoidrezeptor untersuchen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Agonist des zentralen Cannabinoidrezeptors wirkt. Die 1-Pentyl-Indolstruktur ermöglicht es ihm, an den Rezeptor zu binden und die Wirkungen natürlich vorkommender Cannabinoide nachzuahmen . Die genauen molekularen Zielstrukturen und -wege, die an seinem Wirkmechanismus beteiligt sind, sind nicht gut verstanden, aber es wird angenommen, dass er mit denselben Wegen wie andere synthetische Cannabinoide interagiert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 018: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen 1-Pentyl-Indolstruktur.
AMB-PICA: Ein synthetisches Cannabinoid mit einer ähnlichen Struktur und einem ähnlichen pharmakologischen Profil.
5-Brom AMB-PICA: Ein bromiertes Derivat von AMB-PICA
Einzigartigkeit
MMB018 ist aufgrund seiner spezifischen Kombination der 1-Pentyl-Indolstruktur mit dem L-Valinmethylester-Rest einzigartig. Diese Kombination kann zu unterschiedlichen pharmakologischen Eigenschaften und Stoffwechselwegen führen, verglichen mit anderen synthetischen Cannabinoiden .
Eigenschaften
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h7-8,10-11,13-14,18H,5-6,9,12H2,1-4H3,(H,21,23)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHYVWQBVNONJ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201341895 | |
| Record name | Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201341895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-97-2 | |
| Record name | MMB-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201341895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MMB-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3HAX6RM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)



![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490622.png)
![N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2490624.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)


